Mdspdh
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Overview
Description
Proctolin is a neuropeptide that was first discovered in the cockroach species Periplaneta americana in 1975 . It is composed of five amino acids: arginine, tyrosine, leucine, proline, and threonine, with the sequence Arg-Tyr-Leu-Pro-Thr . Proctolin is found in various insect orders, including Orthoptera, Hemiptera, Diptera, and Coleoptera, as well as in crustaceans . It plays a significant role in modulating muscle contractions in these organisms .
Preparation Methods
Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation
Chemical Reactions Analysis
Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation . It is susceptible to cleavage by peptidases, which break down the peptide bonds between amino acids . Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin . The major products formed from these reactions are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Proctolin has several scientific research applications, particularly in the fields of neurobiology and physiology . It is used to study the modulation of muscle contractions in insects and crustaceans . Proctolin has been shown to stimulate contractions in the hindgut, foregut, and midgut of various insect species . Additionally, it is used to investigate the role of neuropeptides in the regulation of heart contractions in invertebrates . Proctolin’s ability to modulate neuromuscular transmission makes it a valuable tool for understanding the mechanisms of neuromodulation and neurohormonal regulation .
Mechanism of Action
Proctolin exerts its effects by binding to specific receptors on the surface of target cells . This binding activates intracellular signaling pathways, leading to an increase in the levels of second messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions . These second messengers, in turn, modulate the activity of various proteins and enzymes involved in muscle contraction . Proctolin acts as a cotransmitter, often working in conjunction with other neurotransmitters such as glutamate to enhance neuromuscular transmission .
Comparison with Similar Compounds
Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role in modulating muscle contractions in invertebrates . Similar compounds include other neuropeptides such as FMRFamide and allatostatin, which also play roles in neuromodulation and muscle contraction . proctolin is distinct in its ability to act as a potent stimulator of both visceral and skeletal muscle contractions . Additionally, proctolin-like peptides have been identified in various invertebrate species, further highlighting its significance in the field of neurobiology .
Properties
CAS No. |
118717-37-6 |
---|---|
Molecular Formula |
C39H79NO6Si3 |
Molecular Weight |
742.3 g/mol |
IUPAC Name |
methyl (5E,10E)-9,12-bis[[dimethyl(propan-2-yl)silyl]oxy]-8-[1-[dimethyl(propan-2-yl)silyl]oxy-3-oxo-3-(propylamino)propyl]heptadeca-5,10-dienoate |
InChI |
InChI=1S/C39H79NO6Si3/c1-16-18-21-24-34(44-47(10,11)31(3)4)27-28-36(45-48(12,13)32(5)6)35(25-22-19-20-23-26-39(42)43-9)37(30-38(41)40-29-17-2)46-49(14,15)33(7)8/h19,22,27-28,31-37H,16-18,20-21,23-26,29-30H2,1-15H3,(H,40,41)/b22-19+,28-27+ |
InChI Key |
PNHUVPQEWLEWQB-AUFCJONMSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(C(C/C=C/CCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Canonical SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Synonyms |
MDSPDH methyl 8-(1-dimethylisopropylsilyloxy-2-N-n-propylcarbamoyl)ethyl-9,12-dimethylisopropylsilyloxy-5,10-heptadecadienoate |
Origin of Product |
United States |
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